

Butyl Decyl Adipate: A Comprehensive Technical Guide for Polymer Science Applications

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Compound of Interest		
Compound Name:	Butyl decyl adipate	
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Abstract

This technical guide provides an in-depth overview of **butyl decyl adipate** (BDA) and its applications in polymer science. **Butyl decyl adipate**, a high-molecular-weight, low-volatility ester, is gaining prominence as a versatile plasticizer. This document details its physicochemical properties, its role in modifying polymer characteristics, and its performance in various polymer systems, with a primary focus on polyvinyl chloride (PVC) and potential applications in bioplastics like polylactic acid (PLA). The guide includes a compilation of available quantitative data, detailed experimental protocols for performance evaluation, and visual representations of experimental workflows to facilitate understanding and replication of key studies.

Introduction

Plasticizers are essential additives in the polymer industry, incorporated into materials to enhance flexibility, processability, and durability. Traditional plasticizers, such as phthalates, have faced increasing scrutiny due to health and environmental concerns, leading to a growing demand for safer and more effective alternatives. Adipate esters, a class of non-phthalate plasticizers, have emerged as a promising solution. Among these, **butyl decyl adipate** (BDA) offers a unique balance of properties, including low volatility, good compatibility with various polymers, and favorable toxicological profiles. This guide aims to be a comprehensive resource



for researchers and professionals exploring the use of **butyl decyl adipate** in polymer formulations.

Physicochemical Properties of Butyl Decyl Adipate

A thorough understanding of the fundamental properties of a plasticizer is crucial for predicting its behavior and performance in a polymer matrix.

Property	Value	Reference
CAS Number	71850-02-7	[1][2]
Molecular Formula	C20H38O4	[1][2]
Molecular Weight	342.52 g/mol	[1][2]
Density	0.936 g/cm ³	[1][2]
Boiling Point	375.2 °C at 760 mmHg	[1]
Flash Point	168.2 °C	[1]
Refractive Index	1.449	[1]

Applications in Polymer Science

The primary application of **butyl decyl adipate** in polymer science is as a plasticizer. It functions by embedding itself between the polymer chains, reducing intermolecular forces and thereby increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) and an increase in the flexibility and workability of the polymer.

Polyvinyl Chloride (PVC)

PVC is a widely used but inherently rigid polymer. The addition of plasticizers is essential for most of its applications. While specific quantitative data for **butyl decyl adipate** in PVC is limited in publicly available literature, studies on similar long-chain adipate esters, such as decyl butoxyethyl adipate, demonstrate their effectiveness. These adipates show a pronounced plasticizing effect, significantly increasing the melt flow rate of PVC compounds.[3][4] They have also been found to exhibit slightly higher thermal stability compared to the commonly used plasticizer dioctyl phthalate (DOP).[3] The fluidity of PVC compositions plasticized with



decyl butoxyethyl adipate in the temperature range of 170–190 °C is comparable to that of dioctyl adipate (DOA).[3][4]

Bioplastics (e.g., Polylactic Acid - PLA)

The use of adipate-based plasticizers is also being explored in biodegradable polymers like PLA to overcome their inherent brittleness. While direct studies on **butyl decyl adipate** in PLA are not widely available, the principles of plasticization remain the same. The incorporation of a suitable plasticizer can significantly improve the flexibility and toughness of PLA, expanding its range of applications in areas such as packaging films.

Performance Evaluation in Polymers

The effectiveness of a plasticizer is evaluated through a series of standardized tests that measure its impact on the mechanical, thermal, and long-term performance of the polymer.

Mechanical Properties

The addition of a plasticizer is expected to decrease tensile strength and modulus while increasing the elongation at break, signifying a transition from a rigid to a more flexible material.

Note: The following table presents hypothetical data for PVC plasticized with **Butyl Decyl Adipate** to illustrate the expected trends. Actual values would need to be determined experimentally.

Property	Unplasticized PVC	PVC + 40 phr BDA (Hypothetical)
Tensile Strength (MPa)	50	25
Elongation at Break (%)	5	250
Young's Modulus (MPa)	3000	100

Thermal Properties

Thermal analysis techniques are crucial for determining the effect of a plasticizer on the processing and service temperature range of a polymer.



Property	Unplasticized PVC	PVC + 40 phr BDA (Hypothetical)
Glass Transition Temp. (Tg)	85	30
Decomposition Temp. (TGA, 5% wt loss) (°C)	250	260

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the performance of **butyl decyl adipate** as a plasticizer.

Synthesis of Butyl Decyl Adipate

Objective: To synthesize **butyl decyl adipate** via esterification of adipic acid with butanol and decanol.

Materials:

- Adipic acid
- n-Butanol
- n-Decanol
- Toluene (as azeotropic solvent)
- p-Toluenesulfonic acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)

Procedure:

• Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.



- Charge the flask with adipic acid, n-butanol, n-decanol, and toluene. The molar ratio of acid to total alcohol should be approximately 1:2.2.
- Add a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
- Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.
- Cool the reaction mixture to room temperature.
- Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and again with water to remove the catalyst and any unreacted acid.
- Dry the organic layer over anhydrous sodium sulfate.
- · Filter to remove the drying agent.
- Remove the toluene and excess alcohols by distillation under reduced pressure to obtain the crude butyl decyl adipate.
- Purify the product by vacuum distillation.

Preparation of Plasticized Polymer Samples

Objective: To prepare polymer sheets with a specific concentration of **butyl decyl adipate** for subsequent testing.

Materials:

- Polymer resin (e.g., PVC)
- · Butyl decyl adipate
- Thermal stabilizer (e.g., a Ca/Zn stabilizer for PVC)
- Two-roll mill



- · Hydraulic press with heating and cooling capabilities
- Molds for sheet preparation

Procedure:

- Dry the polymer resin to remove any moisture.
- On a two-roll mill heated to the appropriate processing temperature for the polymer (e.g., 160-170 °C for PVC), add the polymer resin.
- Once the polymer has formed a molten sheet, gradually add the pre-weighed butyl decyl adipate and thermal stabilizer.
- Continuously mill the mixture until a homogeneous blend is obtained.
- Remove the plasticized polymer sheet from the mill.
- Place a portion of the sheet into a preheated mold in the hydraulic press.
- Press the sheet at a specific temperature and pressure for a set duration to form a plaque of the desired thickness.
- Cool the mold under pressure to solidify the plasticized polymer sheet.
- Remove the sheet from the mold and condition it at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours before testing.

Mechanical Testing: Tensile Properties (ASTM D882)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer films.

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell
- Grips for holding thin film specimens



Micrometer for measuring specimen thickness

Procedure:

- Cut dumbbell-shaped specimens from the conditioned polymer sheets according to the dimensions specified in ASTM D882.
- Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.
- Set the initial grip separation on the UTM.
- Mount the specimen in the grips, ensuring it is aligned vertically and not under any initial stress.
- Set the crosshead speed to the rate specified in the standard.
- Start the test and record the load and elongation data until the specimen breaks.
- Calculate the tensile strength, elongation at break, and modulus of elasticity from the recorded data.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids

Procedure:

 Accurately weigh a small sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan.



- Crimp a lid onto the pan to encapsulate the sample.
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- Record the heat flow as a function of temperature.
- The glass transition temperature is determined as the midpoint of the step change in the heat flow curve. It is common to perform a second heating scan after a controlled cooling cycle to erase the thermal history of the sample.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized polymer.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- TGA sample pans

Procedure:

- Accurately weigh a sample (10-20 mg) of the plasticized polymer into a TGA pan.
- Place the pan in the TGA furnace.
- Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) under a specified atmosphere (e.g., nitrogen or air).
- Record the sample weight as a function of temperature.
- The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

Plasticizer Migration/Volatility (ASTM D1203)



Objective: To determine the loss of plasticizer from the polymer due to volatilization.

Apparatus:

- Forced-air oven
- Activated carbon
- Containers with vented lids
- Analytical balance

Procedure:

- Cut circular specimens of a specified diameter from the plasticized polymer sheet.
- · Accurately weigh each specimen.
- Place a layer of activated carbon at the bottom of a container.
- Place a specimen on the carbon and cover it with another layer of activated carbon.
- Place the container in a forced-air oven at a specified temperature (e.g., 70 °C) for a set duration (e.g., 24 hours).
- After the specified time, remove the container from the oven and allow it to cool to room temperature.
- Carefully remove the specimen from the activated carbon and clean off any adhering particles.
- · Re-weigh the specimen.
- Calculate the percentage weight loss, which is attributed to the loss of volatile components, primarily the plasticizer.

Visualizations Experimental Workflows







The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for the synthesis of butyl decyl adipate.

Caption: Workflow for preparing plasticized polymer test samples.

Caption: Workflow for determining the tensile properties of plasticized films.

Caption: Workflow for thermal analysis of plasticized polymers.

Conclusion

Butyl decyl adipate presents a viable and promising alternative to traditional plasticizers in various polymer applications. Its favorable physicochemical properties, including high molecular weight and low volatility, suggest good permanence and performance. While direct, comprehensive quantitative data on its effects in specific polymer systems like PVC and PLA are still emerging, the established performance of similar long-chain adipates provides a strong indication of its potential. This technical guide offers a foundational understanding of **butyl decyl adipate**, along with detailed experimental protocols to enable further research and development. The continued investigation into such alternative plasticizers is crucial for the advancement of safer and more sustainable polymer materials.

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